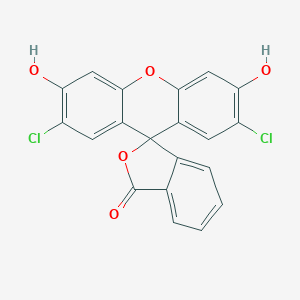

![molecular formula C13H11NO2S B058215 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid CAS No. 153894-33-8](/img/structure/B58215.png)

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid belongs to the benzazepine family, which is known for its varied biological activities. The benzazepine scaffold is a core structure in medicinal chemistry, often associated with therapeutic potential across a wide range of biological targets.

Synthesis Analysis

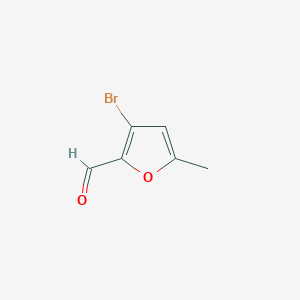

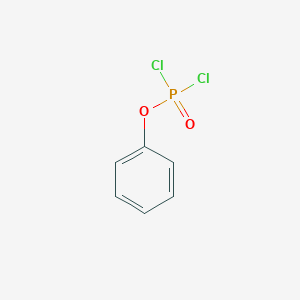

The synthesis of benzazepine derivatives, including those closely related to 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid, typically involves strategies such as intramolecular Friedel-Crafts alkylation. This method has been developed for the efficient synthesis of benzo[b]pyrimido[5,4-f]azepines, showcasing the versatility in accessing complex benzazepine frameworks from simpler precursors (Acosta et al., 2015).

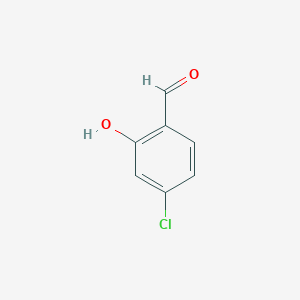

Molecular Structure Analysis

The molecular structures of benzazepine derivatives reveal significant insights into their conformation and potential interactions. The azepine ring often adopts a boat-type conformation, contributing to the compound's chemical behavior and biological activity. Detailed studies have compared the molecular conformations and supramolecular assemblies of closely related compounds, highlighting the role of hydrogen bonds and π-π stacking interactions in their structural organization (Acosta et al., 2015).

Chemical Reactions and Properties

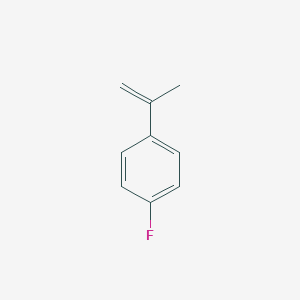

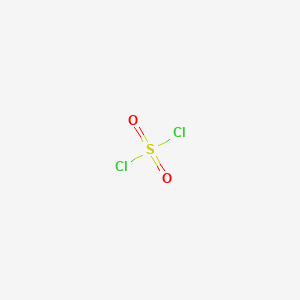

Benzazepine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, intramolecular azo coupling and subsequent reactions can lead to the formation of novel heterocyclic skeletons, including those with fluorescent properties. Such reactions underscore the potential of benzazepine derivatives for further functionalization and the development of new materials or bioactive molecules (Galenko et al., 2016).

科学的研究の応用

Synthesis and Structural Analysis

Concurrent Synthesis of Related Compounds : A study detailed the synthesis of halogeno-substituted 6,11-dihydrodibenzo[b,e]azepines and tetrahydrodibenzo[b,f]azocines. This synthesis highlights the formation of bioactive compounds using a dibenzo[b,e]azepine and dibenzo[b,f]azocine ring system, which are vital in forming the core of various bioactive compounds (Acosta Quintero et al., 2019).

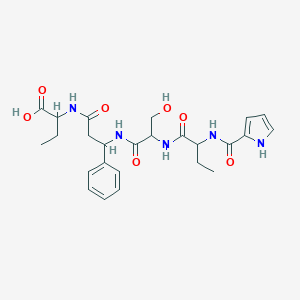

Molecular Structures and Hydrogen-bonded Assemblies : The study of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid revealed diverse hydrogen-bonded assemblies in zero, one, two, and three dimensions. This research provides insights into the structural behavior of similar compounds (Guerrero et al., 2014).

Chemical Reactions and Modifications

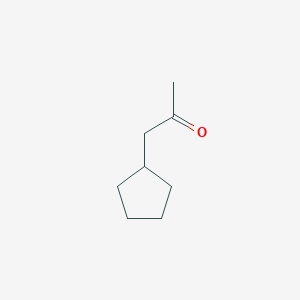

Novel Synthesis Techniques : Innovative synthesis methods for dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione and its analogues were developed. These procedures highlight unique rearrangement reactions and potential applications in producing novel convulsants that may act as GABAA receptor antagonists (Kawamura & Casida, 1990).

Synthesis of Pyrimidine-Fused Benzazepines : The examination of the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines showcases an innovative approach using base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization. This method can be employed to produce various polysubstituted benzazepines (Acosta-Quintero et al., 2015).

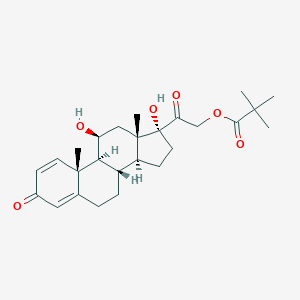

Potential Therapeutic Applications

Antineoplastic Agents : A synthesis study of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, although preliminary data did not indicate significant antineoplastic activity. This research underscores the exploration of novel compounds for cancer therapy applications (Koebel et al., 1975).

Cytotoxicity Studies : The synthesis and study of dibenzofuran annulated 1-azepines revealed moderate cytotoxicity against human ovarian carcinoma cell lines. This research indicates the potential of such compounds in cancer treatment (Yempala et al., 2020).

将来の方向性

The compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid has been found to be useful in the treatment of respiratory syncytial virus (RSV) infection and for the prevention of disease associated with RSV infection . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment and prevention of RSV infections.

特性

IUPAC Name |

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJYGABQLZJUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566069 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid | |

CAS RN |

153894-33-8 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)